molecular formula C3H6KNS2 B7768296 potassium;N,N-dimethylcarbamodithioate

potassium;N,N-dimethylcarbamodithioate

Cat. No.: B7768296
M. Wt: 159.32 g/mol
InChI Key: TVPFLPJBESCUKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trinitrotoluene . This compound is a yellow, odorless, solid organic compound that is widely used as an explosive material. It is commonly referred to as TNT, but for the purpose of this article, we will avoid abbreviations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to form 2,4,6-trinitrotoluene.

Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The nitration reactions are exothermic, and temperature control is crucial to prevent runaway reactions.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trinitrobenzene.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluene and other reduced products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

    Reduction: Reducing agents like iron filings and hydrochloric acid or catalytic hydrogenation are employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Trinitrobenzene.

    Reduction: Aminodinitrotoluene and other partially reduced products.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products on biological systems.

    Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.

    Industry: Used in the mining and construction industries for blasting and demolition purposes.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. The rapid expansion of gases generates a shock wave, causing the explosive effect.

Comparison with Similar Compounds

    2,4-dinitrotoluene: Similar structure but with two nitro groups.

    2,6-dinitrotoluene: Another isomer with two nitro groups.

    Trinitrobenzene: Similar to 2,4,6-trinitrotoluene but with a benzene ring instead of a toluene ring.

Uniqueness: 2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other high explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Its stability allows for safe storage and transportation, making it a preferred choice in many industrial and military applications.

Properties

IUPAC Name

potassium;N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPFLPJBESCUKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6KNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;N,N-dimethylcarbamodithioate
Reactant of Route 2
Reactant of Route 2
potassium;N,N-dimethylcarbamodithioate
Reactant of Route 3
Reactant of Route 3
potassium;N,N-dimethylcarbamodithioate
Reactant of Route 4
Reactant of Route 4
potassium;N,N-dimethylcarbamodithioate
Reactant of Route 5
potassium;N,N-dimethylcarbamodithioate
Reactant of Route 6
potassium;N,N-dimethylcarbamodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.